molecular formula C11H12N2OS B2428474 3-(4-Methylbenzyl)-2-thioxoimidazolidin-4-one CAS No. 91350-44-6

3-(4-Methylbenzyl)-2-thioxoimidazolidin-4-one

Cat. No.: B2428474
CAS No.: 91350-44-6
M. Wt: 220.29
InChI Key: KZOVVIVTPBAMIA-UHFFFAOYSA-N
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Description

3-(4-Methylbenzyl)-2-thioxoimidazolidin-4-one is an organic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a thioxo group attached to the imidazolidinone ring and a 4-methylbenzyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylbenzyl)-2-thioxoimidazolidin-4-one typically involves the reaction of 4-methylbenzylamine with carbon disulfide and an appropriate isocyanate. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazolidinone ring. The reaction conditions generally include:

    Temperature: Moderate temperatures (50-80°C) are often used to facilitate the reaction.

    Solvent: Common solvents include dichloromethane or toluene.

    Catalyst: A base such as triethylamine may be used to promote the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylbenzyl)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The imidazolidinone ring can be reduced to form the corresponding amine.

    Substitution: The benzyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-(4-Methylbenzyl)-2-thioxoimidazolidin-4-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound can be used in the synthesis of polymers and materials with specific properties.

    Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 3-(4-Methylbenzyl)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. Additionally, the benzyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity. The compound may also disrupt cellular processes by interfering with protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Benzyl-2-thioxoimidazolidin-4-one: Similar structure but lacks the methyl group on the benzyl ring.

    3-(4-Chlorobenzyl)-2-thioxoimidazolidin-4-one: Contains a chlorine atom instead of a methyl group on the benzyl ring.

    3-(4-Methylbenzyl)-2-oxoimidazolidin-4-one: Contains an oxo group instead of a thioxo group.

Uniqueness

3-(4-Methylbenzyl)-2-thioxoimidazolidin-4-one is unique due to the presence of both the thioxo group and the 4-methylbenzyl group. This combination imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-[(4-methylphenyl)methyl]-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-8-2-4-9(5-3-8)7-13-10(14)6-12-11(13)15/h2-5H,6-7H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZOVVIVTPBAMIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)CNC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24790390
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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